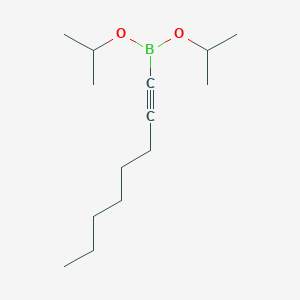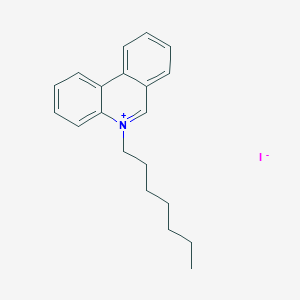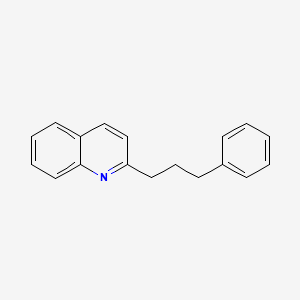![molecular formula C14H15NO7 B14297792 Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate CAS No. 115698-89-0](/img/structure/B14297792.png)
Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate is an organic compound with the molecular formula C14H15NO6. It is a derivative of diethyl propanedioate, commonly known as diethyl malonate. This compound is characterized by the presence of a hydroxy group and a nitrophenyl group attached to the propanedioate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate can be synthesized through the alkylation of enolate ions. The enolate ion of diethyl propanedioate is generated by reacting it with a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes nucleophilic substitution with an appropriate electrophile, such as an alkyl halide, to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions. The reaction is carried out in a solvent such as ethanol, and the product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diethyl [oxo(2-nitrophenyl)methylidene]propanedioate.
Reduction: Formation of diethyl [hydroxy(2-aminophenyl)methylidene]propanedioate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate involves its interaction with various molecular targets. The hydroxy and nitrophenyl groups can participate in hydrogen bonding and π-π interactions with target molecules. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler analog without the hydroxy and nitrophenyl groups.
Diethyl [hydroxy(4-nitrophenyl)methylidene]propanedioate: A positional isomer with the nitro group at the 4-position.
Diethyl [hydroxy(2-aminophenyl)methylidene]propanedioate: A reduced analog with an amino group instead of a nitro group.
Uniqueness
Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate is unique due to the presence of both hydroxy and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.
Properties
CAS No. |
115698-89-0 |
|---|---|
Molecular Formula |
C14H15NO7 |
Molecular Weight |
309.27 g/mol |
IUPAC Name |
diethyl 2-[hydroxy-(2-nitrophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C14H15NO7/c1-3-21-13(17)11(14(18)22-4-2)12(16)9-7-5-6-8-10(9)15(19)20/h5-8,16H,3-4H2,1-2H3 |
InChI Key |
WMPDKPKAFGEMQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1[N+](=O)[O-])O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)
![4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14297716.png)




![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)





